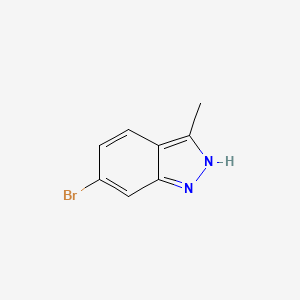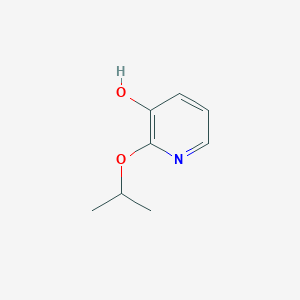
1-Ethyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyltetrahydropyrimidin-2(1H)-one, commonly referred to as 1-ethyl-THP, is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile compound that has been used in the synthesis of various compounds, in the study of biochemical and physiological processes, and in the development of drugs and other therapeutic agents.
Scientific Research Applications
Synthesis and Catalysis
Research has focused on the synthesis of dihydropyrimidin-2(1H)-ones and their derivatives through environmentally friendly conditions and novel methods. For instance, Aleksandra Kęciek et al. (2020) developed a procedure for synthesizing 3,4-dihydropyrimidin-2(1H)-ones using alcohols as starting materials in aqueous media. This method emphasizes therapeutic and pharmacological properties of the synthesized derivatives, aiming for a tandem process meeting pharmaceutical chemistry requirements (Kęciek et al., 2020).
Mechanistic Insights and Methodological Advancements
The role of ionic liquids in promoting multicomponent reactions has been studied, with A. R. Gholap et al. (2004) reporting the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones at ambient temperature under ultrasound irradiation. This study suggests a mechanistic pathway and highlights the efficiency of ionic liquids in these reactions (Gholap et al., 2004).
Biological Applications
The compound and its related derivatives have been explored for their biological and pharmacological properties. For instance, H. Munier-Lehmann et al. (2015) described the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which led to a significant improvement in antiviral activity. This study underscores the importance of the pyrimidine structure in developing antiviral agents (Munier-Lehmann et al., 2015).
Green Chemistry and Sustainability
Efforts to synthesize dihydropyrimidin-2(1H)-ones through green chemistry principles have been documented. Jing-jun Ma et al. (2007) highlighted a one-pot synthesis catalyzed by acidic ionic liquid, demonstrating the method's efficiency and environmental friendliness (Ma et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds with similar structures have been reported to exhibit inhibitory activity against fgfrs . They interact with these receptors, inhibiting their function and leading to changes in cell proliferation and migration .
Biochemical Pathways
Fgfr inhibitors generally affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Properties
IUPAC Name |
1-ethyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPZYVXETVRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














